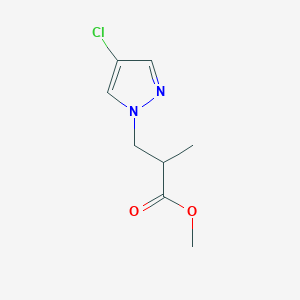

methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate

Description

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate is an ester derivative featuring a pyrazole ring substituted with a chlorine atom at the 4-position and a methyl group on the propanoate backbone. Its IUPAC name reflects the ester functional group (methyl), the branched methyl group at the second carbon, and the 4-chloropyrazole moiety at the third carbon. The compound is referenced under multiple synonyms, including "3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid methyl ester" and identifiers such as STK312143 and AKOS000310373 .

Pyrazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their heterocyclic reactivity and ability to act as ligands or pharmacophores.

Properties

IUPAC Name |

methyl 3-(4-chloropyrazol-1-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-6(8(12)13-2)4-11-5-7(9)3-10-11/h3,5-6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMHZEJLRGMALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-chloro-1H-pyrazole with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), temperature (reflux).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), temperature (room temperature).

Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0°C to room temperature).

Major Products Formed

Substitution: Various substituted pyrazole derivatives.

Oxidation: Pyrazole N-oxides.

Reduction: Corresponding alcohols.

Scientific Research Applications

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group on the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active site of target proteins. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Pyrazole-Based Propanoate Derivatives and Their Properties

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-chloro substituent in the target compound provides moderate deactivation of the pyrazole ring, making it less reactive toward electrophilic substitution compared to derivatives with stronger EWGs (e.g., trifluoromethyl or nitro groups). However, the chlorine atom enhances stability under acidic or oxidative conditions, which is advantageous in agrochemical formulations .

- Electron-Donating Groups (EDGs): Compounds like methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate exhibit increased ring activation, favoring electrophilic aromatic substitution or metal coordination .

- Steric Effects: Bulky substituents (e.g., tert-butyldimethylsilyl in methyl (R)-3-((TBS)oxy)-2-methylpropanoate from ) improve lipophilicity and stability but may hinder reactivity in crowded synthetic environments .

Physicochemical Properties

While direct experimental data (e.g., melting points, solubility) for the target compound are unavailable, trends can be inferred:

- Solubility: The chloro-pyrazole moiety increases polarity compared to alkyl-substituted analogs (e.g., 3-methylpyrazole derivatives) but less so than sulfonated or nitro-substituted compounds. This balance may favor solubility in polar aprotic solvents like dichloromethane .

- Thermal Stability: Chlorine’s moderate EWG effect likely enhances thermal stability relative to nitro-substituted pyrazoles, which are prone to decomposition under heat .

Biological Activity

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate is a pyrazole derivative notable for its diverse biological activities. This compound features a chlorine atom on the pyrazole ring and a methyl ester group, which contribute to its reactivity and potential applications in medicinal chemistry and agrochemicals. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

- Molecular Formula: C₇H₉ClN₂O₂

- CAS Number: 1005650-86-1

- Molecular Weight: Approximately 174.61 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chlorine atom and ester group can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites of target proteins. This interaction may inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Antimicrobial and Anticancer Properties

Research indicates that compounds containing pyrazole rings often exhibit significant antimicrobial and anticancer properties. Preliminary studies suggest that this compound may have potential as a bioactive molecule in these areas:

- Antimicrobial Activity: The compound has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

- Anticancer Activity: Studies are ongoing to explore its potential as an anticancer agent, particularly through mechanisms involving kinase inhibition, which is crucial in cancer therapy.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | C₇H₉BrN₂O₂ | Bromine substitution | Similar antimicrobial properties |

| Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate | C₈H₁₁ClN₂O₂ | Ethyl group instead of methyl | Variation in solubility and reactivity |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound for its potential therapeutic applications:

-

Synthesis and Characterization:

- The compound is synthesized through the reaction of 4-chloro-1H-pyrazole with methyl 2-bromo-2-methylpropanoate in the presence of potassium carbonate. This method has been optimized for yield and efficiency using microwave-assisted techniques.

-

Biological Evaluations:

- In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against certain cancer cell lines while maintaining low toxicity towards normal cells, indicating its potential as a selective anticancer agent.

- Enzyme Inhibition Studies:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated pyrazole precursors and esterification or alkylation steps. For example, coupling 4-chloro-1H-pyrazole with methyl 2-methylpropanoate derivatives under nucleophilic substitution conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

- Catalysts : Bases like K₂CO₃ or DBU facilitate deprotonation of pyrazole intermediates .

- Temperature : Reactions often proceed at 60–80°C for 12–24 hours to achieve >70% yield .

- Data Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | ↑ Reactivity |

| Catalyst | K₂CO₃ | ↑ Substitution |

| Time | 18 hours | Maximizes conversion |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole C-Cl at ~145 ppm in ¹³C NMR) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 188.61 for [M+H]⁺) verify molecular weight .

- X-ray crystallography : Resolves stereochemistry and bond angles in crystalline form .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies recommend:

- Storage : -20°C in inert atmospheres (e.g., argon) to prevent ester hydrolysis .

- Light sensitivity : Amber vials mitigate photodegradation of the pyrazole ring .

- Solubility : Stable in organic solvents (e.g., DMSO, ethanol) but hydrolyzes in aqueous acidic/basic media .

Advanced Research Questions

Q. What reaction mechanisms dominate substitutions at the pyrazole ring, and how do electronic effects influence reactivity?

- Methodological Answer : The 4-chloro substituent directs electrophilic/nucleophilic attacks:

- Nucleophilic substitution (SNAr) : Chlorine’s electron-withdrawing effect activates the pyrazole ring for substitutions at C-4. For example, amination with NH₃/EtOH under reflux .

- Electronic effects : DFT calculations show reduced electron density at C-4, favoring SNAr over SN2 pathways .

- Data Contradiction : Some studies report competing side reactions (e.g., ester hydrolysis) under strongly basic conditions, requiring pH control .

Q. How does this compound interact with biological targets, and what assays validate its activity?

- Methodological Answer : Potential mechanisms include:

- Enzyme inhibition : Pyrazole derivatives inhibit kinases (e.g., CDK2) via competitive binding at ATP sites. Assays: Fluorescence polarization or ADP-Glo™ kinase assays .

- Receptor modulation : Molecular docking predicts interactions with GABAₐ receptors due to structural mimicry of benzodiazepines .

- Validation : EC₅₀/IC₅₀ values from dose-response curves and crystallographic ligand-protein complexes .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies arise from solvent effects or impurity interference. Strategies include:

- Standardized protocols : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) for NMR .

- Cross-validation : Compare HPLC purity (>95%) with MS and elemental analysis .

- Reproducibility : Replicate synthesis conditions (e.g., 24-hour reflux in ) to isolate pure intermediates .

Q. What computational methods predict the compound’s reactivity and regioselectivity in novel reactions?

- Methodological Answer :

- DFT/Molecular modeling : Gaussian or ORCA software calculates Fukui indices to identify electrophilic/nucleophilic sites .

- MD simulations : Predict solvation effects on reaction pathways (e.g., DMF vs. THF) .

- Case Study : Simulations of ester group rotation barriers explain steric hindrance in alkylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.